Nigerloxin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

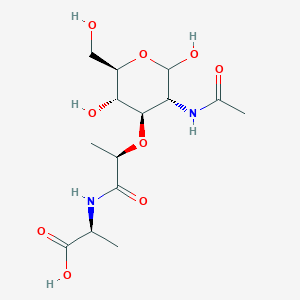

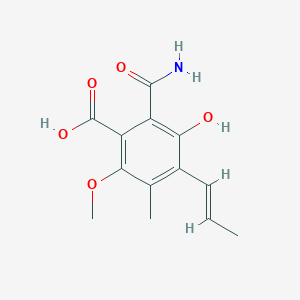

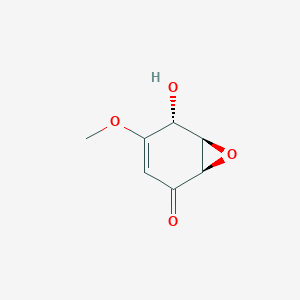

Nigerloxin is a member of the class of benzoic acids that is benzoic acid which is substituted at positions 2, 3, 4, 5, and 6 by carbamoyl, hydroxy, E)-prop-1-en-1-yl, methyl, and methoxy groups, respectively. Obtained from solid-state fermentation of Aspergillus niger CFR-W-105, it inhibits soy bean lipoxygenase-1 (LOX-1) and rat lens aldose reductase (RLAR). It also shows free radical scavenging activity. It has a role as an Aspergillus metabolite, an EC 1.1.1.21 (aldehyde reductase) inhibitor, a lipoxygenase inhibitor, an antioxidant and a radical scavenger. It is a member of benzoic acids, a member of benzamides, a member of phenols, an aromatic ether and a member of styrenes.

Scientific Research Applications

Production Enhancement through Solid-State Fermentation

Nigerloxin, a potent lipoxygenase inhibitor, is produced effectively through solid-state fermentation of wheat bran by Aspergillus niger. Chakradhar, Javeed, and Sattur (2009) explored the enhancement of nigerloxin production using various agro-industrial residues as supplements. Their study found a twofold increase in nigerloxin production when wheat bran was supplemented with sweet lemon peel and methanol under optimized conditions (Chakradhar, Javeed, & Sattur, 2009).

Effects on Eye Lens Abnormalities in Diabetes

Nigerloxin has shown beneficial effects on diabetic cataracts. Suresha, Sattur, and Srinivasan (2012) observed that oral administration of nigerloxin significantly reduced diabetes-induced alterations in the eye lens of rats, suggesting its potential in ameliorating cataracts in diabetics (Suresha, Sattur, & Srinivasan, 2012).

Role in Counteracting Diabetes-Induced Oxidative Stress

Nigerloxin's role in reducing oxidative stress associated with diabetes was studied by Suresha, Vasantha, Sattur, and Srinivasan (2013). They found that it significantly decreased plasma and liver lipid peroxides and improved antioxidant levels in diabetic rats, indicating its efficacy in ameliorating secondary complications of diabetes (Suresha, Vasantha, Sattur, & Srinivasan, 2013).

Application in Galactose-Induced Cataract

In a 2013 study, Suresha and Srinivasan investigated nigerloxin's influence on galactose-induced cataract, finding that it effectively reduced lens aldose reductase activity and enhanced antioxidant enzyme activities, suggesting its potential in treating galactose-induced cataracts (Suresha & Srinivasan, 2013).

Effects on Diabetic Nephropathy and Renal Oxidative Stress

Nigerloxin's beneficial impact on diabetic nephropathy and oxidative stress was highlighted by Suresha and Srinivasan (2014). Their study showed that nigerloxin treatment led to significant improvements in kidney function and oxidative stress markers in diabetic rats, suggesting its effectiveness in treating diabetic nephropathy (Suresha & Srinivasan, 2014).

Crystal Structure and Radical Scavenging Properties

The crystal structure landscape and radical scavenging properties of nigerloxin were explored by Singh, Vasantha, Sattur, and Thakur (2016). They found that nigerloxin exhibited strong radical scavenging properties, important for its therapeutic applications (Singh, Vasantha, Sattur, & Thakur, 2016).

Inhibitory Properties and Scavenging Activity

Rao, Divakar, Babu, Rao, Karanth, and Sattur (2002) identified nigerloxin as an inhibitor of enzymes like aldose reductase and lipoxygenase, along with free radical scavenging activity, highlighting its multifaceted therapeutic potential (Rao et al., 2002).

Antioxidant Properties in Vitro

The antioxidant properties of nigerloxin were studied in vitro by Suresha and Srinivasan (2013), comparing it to natural antioxidants like curcumin. Their findings support nigerloxin's potential as an effective antioxidant in various in vitro assays (Suresha & Srinivasan, 2013).

Optimal Production Conditions

Vasantha, Saleem, Chakradhar, and Sattur (2014) examined the impact of inoculum morphology on nigerloxin production, concluding that specific conditions were ideal for maximizing its production through solid state fermentation (Vasantha, Saleem, Chakradhar, & Sattur, 2014).

properties

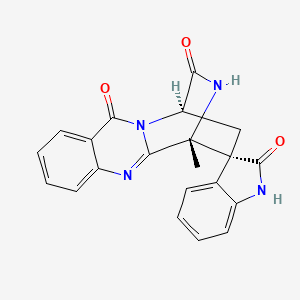

Product Name |

Nigerloxin |

|---|---|

Molecular Formula |

C13H15NO5 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

2-carbamoyl-3-hydroxy-6-methoxy-5-methyl-4-[(E)-prop-1-enyl]benzoic acid |

InChI |

InChI=1S/C13H15NO5/c1-4-5-7-6(2)11(19-3)9(13(17)18)8(10(7)15)12(14)16/h4-5,15H,1-3H3,(H2,14,16)(H,17,18)/b5-4+ |

InChI Key |

UOIRNFVLBXIGKH-SNAWJCMRSA-N |

Isomeric SMILES |

C/C=C/C1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

Canonical SMILES |

CC=CC1=C(C(=C(C(=C1O)C(=O)N)C(=O)O)OC)C |

synonyms |

2-amido-3-hydroxy-6-methoxy-5-methyl-4-(prop-1'-enyl) benzoic acid nigerloxin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-[(11Z,15Z)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1248239.png)